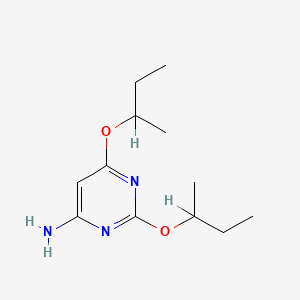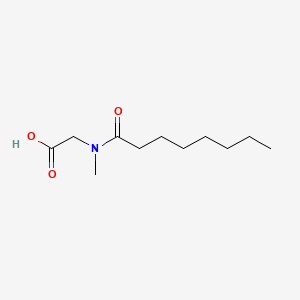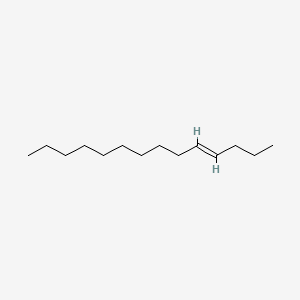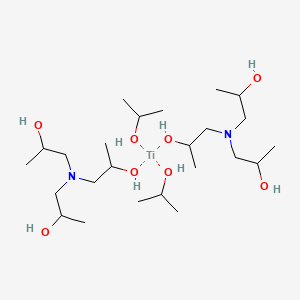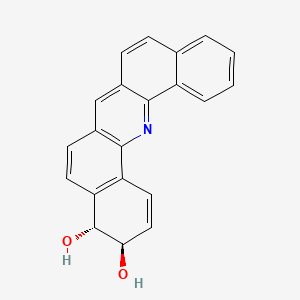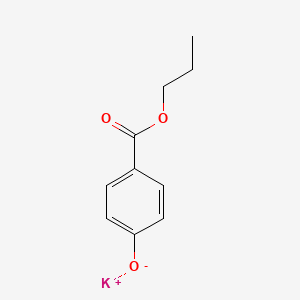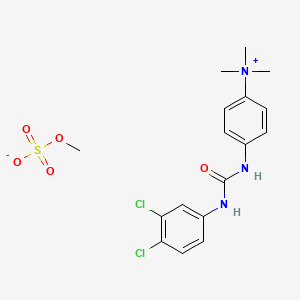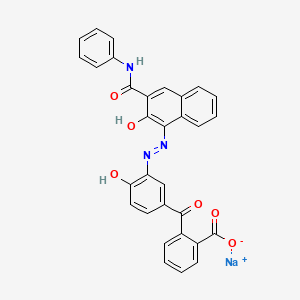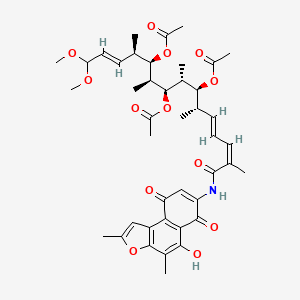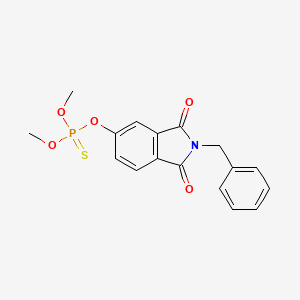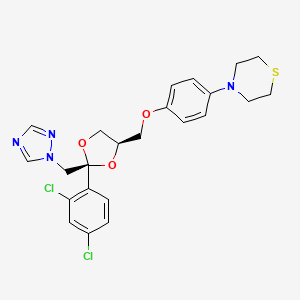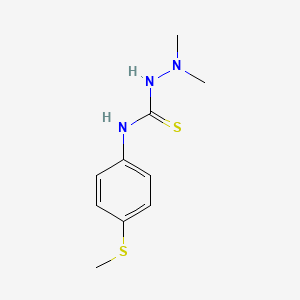
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is a chemical compound with the molecular formula C10H15N3OS It is known for its unique structure, which includes a semicarbazide group and a methylthio-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods also incorporate purification steps to ensure the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.
Substitution: The methylthio group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring, resulting in a variety of derivatives.
Scientific Research Applications
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- involves its interaction with molecular targets through its functional groups. The semicarbazide group can form stable complexes with various substrates, influencing biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-(p-tolyl)semicarbazide: This compound has a similar structure but with a tolyl group instead of a methylthio-substituted phenyl ring.
1,1-Dimethyl-4-(phenylsulfonyl)semicarbazide: This compound features a phenylsulfonyl group, which alters its chemical properties and applications.
Uniqueness
Semicarbazide, 1,1-dimethyl-4-(p-(methylthio)phenyl)-3-thio- is unique due to the presence of the methylthio group, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
102339-03-7 |
|---|---|
Molecular Formula |
C10H15N3S2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(4-methylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C10H15N3S2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
SWCJXGNMWSDMRR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


